molecular formula C11H21BO3 B1390872 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane CAS No. 1131912-76-9

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane

Cat. No. B1390872
M. Wt: 212.1 g/mol
InChI Key: NLSMOSUUBUCSPL-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C11H21BO3 . It is also known by other names such as “Tetrahydropyran-4-boronic acid pinacol ester” and "4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane" . The compound has a molecular weight of 212.10 g/mol .


Molecular Structure Analysis

The InChI representation of the molecule is InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9H,5-8H2,1-4H3 . The Canonical SMILES representation is B1(OC(C(O1)(C)C)(C)C)C2CCOCC2 . Unfortunately, the 3D structure of the molecule could not be generated due to unsupported elements .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.10 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and DFT Studies : A study focused on synthesizing a compound using 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl-1H-pyrazole, which is a raw substitute material. The compound's structure was confirmed by various spectroscopies and X-ray diffraction, with Density Functional Theory (DFT) calculations aligning with X-ray results (Liao et al., 2022).

  • Crystal Structure and DFT Study : Another research synthesized boric acid ester intermediates with benzene rings, confirming their structures through spectroscopic methods and X-ray diffraction. DFT was used for molecular structure analysis, revealing key physicochemical properties (Huang et al., 2021).

Polymer Development and Optical Properties

  • Fluorene Copolymers : A study explored the synthesis of fluorene copolymers using a palladium-catalyzed Suzuki coupling reaction. These copolymers showed significant potential in photoluminescence applications (Cheon et al., 2005).

  • Nanoparticle Development : Research into creating enhanced brightness emission-tuned nanoparticles utilized a similar compound. These nanoparticles exhibited bright fluorescence, suitable for various applications including medical imaging (Fischer et al., 2013).

Applications in Sensing and Detection

  • Hydrogen Peroxide Detection : A novel derivative was designed for selective and sensitive detection of hydrogen peroxide in living cells, demonstrating the compound's utility in biochemical sensing applications (Nie et al., 2020).

Molecular Structure Analysis

  • Molecular Structure and Vibrational Properties : This research synthesized specific derivatives and analyzed their structures using X-ray diffraction and DFT. The study provides insights into the molecular and vibrational properties of these compounds (Wu et al., 2021).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSMOSUUBUCSPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655192
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane

CAS RN

1131912-76-9
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-(oxan-4-yl)-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane
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4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane
Reactant of Route 5
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane
Reactant of Route 6
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane

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